N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Heterocyclic Synthesis
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide and related compounds have been explored for their reactivity and utility in the synthesis of various heterocyclic structures. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling reactions and shown to react with nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine, highlighting their versatility in heterocyclic synthesis (Mohareb et al., 2004).
Molecular Docking Studies
Thiophene-2-carboxamide Schiff base derivatives have been designed and synthesized as potential inhibitors for cholinesterase enzymes. These compounds, including benzohydrazide derivatives, demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing better performance than standard drugs in molecular docking studies. This suggests their potential in treating diseases characterized by cholinesterase dysfunction (Kausar et al., 2021).
Intramolecular Diels–Alder Reaction
The compound's structural motif has been utilized in exploring the intramolecular Diels–Alder reaction, where the thiophene nucleus acts as a diene or dienophile depending on substituents. This showcases the compound's flexibility in synthetic organic chemistry and the potential for creating complex, cyclic structures (Himbert et al., 1990).
Pharmacological Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been investigated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant pharmacological activities, indicating their potential for development into therapeutic agents (Amr et al., 2010).
Dearomatising Rearrangements
The dearomatising rearrangements of lithiated thiophenecarboxamides have been studied, revealing transformations into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This research contributes to our understanding of how thiophene derivatives can undergo complex rearrangements, offering insights into new synthetic pathways (Clayden et al., 2004).
Mechanism of Action
Target of Action
The compound N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide, also known as N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide, is primarily targeted towards fungal phytopathogens . These pathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes, pose a significant threat to human health, food safety, and agriculture .
Mode of Action
It is known that the compound exhibits fungicidal activities . The compound’s interaction with its targets likely involves the inhibition of essential biological processes within the fungal cells, leading to their death .
Biochemical Pathways
Given its fungicidal activity, it can be inferred that it disrupts essential biochemical pathways in fungal cells, leading to their death .
Pharmacokinetics
Its fungicidal activity suggests that it is bioavailable and can reach its target sites effectively .
Result of Action
The compound exhibits excellent fungicidal activities. For instance, it has been shown to be effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . The compound’s action results in the death of the fungal cells, thereby controlling the spread of the disease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives
Future Directions
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS3/c20-18(16-10-12-4-1-2-5-14(12)23-16)19-17(13-7-9-21-11-13)15-6-3-8-22-15/h1-11,17H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEFPZOVPAUWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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